拉索福昔芬盐酸盐
描述
Lasofoxifene hydrochloride is a nonsteroidal selective estrogen receptor modulator. It is marketed under the brand name Fablyn and is primarily used for the prevention and treatment of osteoporosis and vaginal atrophy in postmenopausal women . This compound has also shown promise in reducing the incidence of estrogen receptor-positive breast cancer .
科学研究应用
Lasofoxifene hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a model compound in the study of selective estrogen receptor modulators and their synthetic routes.
Biology: Investigated for its effects on estrogen receptors and its role in cellular signaling pathways.
Medicine: Used in the treatment of osteoporosis, vaginal atrophy, and breast cancer prevention
Industry: Employed in the development of new therapeutic agents targeting estrogen receptors.
作用机制
Lasofoxifene mediates an agonist effect on estrogen receptors expressed on bone to mimic the positive effects of estrogen to reduce the production and lifespan of osteoclasts via altering the NF-kappaB ligand (RANKL)/RANK/osteoprotegerin system, stimulation of osteoblast (the bone forming cells) activity and additional effects on calcium homeostasis . It acts as an antagonist at uterus and mammary glands by suppressing the estrogen signaling in oncogenic pathways and inhibits the downstream gene transcription .
安全和危害
Lasofoxifene hydrochloride can cause serious eye damage and may damage fertility or the unborn child . It can also cause damage to organs through prolonged or repeated exposure and is very toxic to aquatic life with long-lasting effects . Personal protective equipment should be worn when handling this substance .
未来方向
Lasofoxifene has shown promise in the treatment of therapy-resistant breast cancer . In a phase 2 clinical trial, a combination of lasofoxifene and abemaciclib was given to patients with metastatic breast cancer whose disease had progressed after prior treatment. The patients had a good response rate, with median progression-free survival of more than a year .
准备方法
Synthetic Routes and Reaction Conditions
Lasofoxifene hydrochloride can be synthesized through a Lewis acid-mediated three-component coupling reaction. This involves the reaction of 4-pivaloyloxybenzaldehyde, cinnamyltrimethylsilane, and anisole in the presence of hafnium tetrachloride to produce a triarylbutene intermediate . This intermediate undergoes iodocarbocyclization and subsequent elimination of hydrogen iodide to form the olefin part, followed by double-bond migration to yield lasofoxifene .
Another method involves the epoxidation of 6-methoxy-1-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-3,4-dihydronaphthalene using meta-chloroperoxybenzoic acid, followed by treatment with phenyl magnesium bromide and cerium chloride, and subsequent acid treatment to yield nafoxidene, a key intermediate. The reduction of the double bond of nafoxidene, followed by demethylation, produces lasofoxifene .
Industrial Production Methods
The industrial production of lasofoxifene hydrochloride typically involves the optimization of the aforementioned synthetic routes to ensure high yield and purity. This includes the use of cost-efficient and easily scalable processes, avoiding toxic or noble metals, and employing mild reaction conditions .
化学反应分析
Types of Reactions
Lasofoxifene hydrochloride undergoes various chemical reactions, including:
Oxidation: Phase I oxidation via hepatic cytochrome P450 enzymes, particularly CYP3A4, CYP3A5, and CYP2D6.
Reduction: Reduction of the double bond in nafoxidene during its synthesis.
Substitution: Involvement in iodocarbocyclization and subsequent elimination of hydrogen iodide.
Common Reagents and Conditions
Oxidation: Cytochrome P450 enzymes.
Reduction: Sodium borohydride or similar reducing agents.
Substitution: Hafnium tetrachloride, meta-chloroperoxybenzoic acid, phenyl magnesium bromide, cerium chloride
Major Products
Oxidation: Various oxidized metabolites.
Reduction: Nafoxidene.
Substitution: Triarylbutene intermediates and lasofoxifene
相似化合物的比较
Lasofoxifene hydrochloride is compared with other selective estrogen receptor modulators such as tamoxifen and raloxifene. It has shown higher efficacy in reducing the incidence of estrogen receptor-positive breast cancer and has improved oral bioavailability . Similar compounds include:
Tamoxifen: Used for breast cancer treatment but has lower affinity for estrogen receptors compared to lasofoxifene.
Raloxifene: Used for osteoporosis and breast cancer prevention but has lower oral bioavailability.
Lasofoxifene hydrochloride stands out due to its higher potency, better bioavailability, and broader range of therapeutic applications .
属性
IUPAC Name |
(5R,6S)-6-phenyl-5-[4-(2-pyrrolidin-1-ylethoxy)phenyl]-5,6,7,8-tetrahydronaphthalen-2-ol;hydrochloride | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31NO2.ClH/c30-24-11-15-27-23(20-24)10-14-26(21-6-2-1-3-7-21)28(27)22-8-12-25(13-9-22)31-19-18-29-16-4-5-17-29;/h1-3,6-9,11-13,15,20,26,28,30H,4-5,10,14,16-19H2;1H/t26-,28+;/m1./s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SFWYWKVSAHDQRB-HBYDGSNJSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)C3C(CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)CCOC2=CC=C(C=C2)[C@H]3[C@H](CCC4=C3C=CC(=C4)O)C5=CC=CC=C5.Cl | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H32ClNO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90171036 | |
Record name | Lasofoxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
450.0 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
180915-85-9 | |
Record name | Lasofoxifene hydrochloride | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0180915859 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Lasofoxifene hydrochloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90171036 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | LASOFOXIFENE HYDROCHLORIDE | |
Source | FDA Global Substance Registration System (GSRS) | |
URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/UEY1KQM2MR | |
Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。